molecular formula C26H26N4O B6051898 N-benzyl-N,1-bis(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

N-benzyl-N,1-bis(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B6051898
M. Wt: 410.5 g/mol
InChI Key: JWOAEVRXEQLZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N,1-bis(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of triazole-based compounds, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-benzyl-N,1-bis(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have suggested that this compound may exert its biological activities through the inhibition of enzymes or the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
N-benzyl-N,1-bis(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-N,1-bis(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential to exhibit anticancer and antimicrobial activity. Additionally, this compound can be synthesized using a relatively simple and efficient method. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-benzyl-N,1-bis(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide. One direction is to further investigate the mechanism of action of this compound, in order to better understand how it exerts its biological activities. Another direction is to explore the potential of this compound as a therapeutic agent for the treatment of cancer and infectious diseases. Additionally, future studies could focus on optimizing the synthesis of this compound and improving its solubility in water for use in lab experiments.

Synthesis Methods

The synthesis of N-benzyl-N,1-bis(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through a copper-catalyzed azide-alkyne cycloaddition reaction. This reaction involves the reaction of an azide and an alkyne in the presence of a copper catalyst to form a triazole ring.

Scientific Research Applications

N-benzyl-N,1-bis(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential applications in scientific research. This compound has been found to exhibit anticancer activity, with studies showing that it can induce apoptosis in cancer cells. Additionally, this compound has been found to exhibit antimicrobial activity, with studies showing that it can inhibit the growth of bacteria and fungi.

properties

IUPAC Name

N-benzyl-N,1-bis(2-phenylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O/c31-26(25-21-30(28-27-25)19-17-23-12-6-2-7-13-23)29(20-24-14-8-3-9-15-24)18-16-22-10-4-1-5-11-22/h1-15,21H,16-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOAEVRXEQLZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=C(N=N2)C(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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